molecular formula C10H7Br2NO B599193 4,8-Dibromo-5-methoxyquinoline CAS No. 1253791-59-1

4,8-Dibromo-5-methoxyquinoline

Cat. No.: B599193
CAS No.: 1253791-59-1
M. Wt: 316.98
InChI Key: JHYNIBACSXWPDH-UHFFFAOYSA-N
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Description

4,8-Dibromo-5-methoxyquinoline ( 1253791-59-1) is a synthetic brominated quinoline derivative serving as a versatile chemical building block and intermediate in medicinal chemistry and anticancer research. With a molecular formula of C10H7Br2NO and a molecular weight of 316.98 g/mol, this compound is a key precursor for the development of novel therapeutic agents. Quinoline derivatives are recognized as important heterocyclic pharmacophores with diverse biological effects . The quinoline scaffold is a privileged structure in medicinal chemistry, extensively used as a starting point for creating substances with wide-ranging pharmacological activities . This compound is particularly valuable for preparing multifunctional quinoline derivatives through further synthetic modification, such as nucleophilic substitution reactions, where the bromine atoms can be replaced with other functional groups like cyano, methoxy, phenyl, and amino groups . In research applications, this compound fits into a class of compounds studied for their potential antiproliferative activity against various cancer cell lines . Related brominated methoxyquinoline derivatives have demonstrated significant inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human adenocarcinoma) cancer cell lines in biological studies . Furthermore, halogenated quinoline derivatives are established chelating agents and have applications as precursors for pharmaceuticals . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dibromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYNIBACSXWPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The preparation of 4,8-Dibromo-5-methoxyquinoline is not explicitly detailed in the provided search results. However, general methods for the synthesis of brominated methoxyquinolines can be inferred. The synthesis would likely start from a substituted aniline (B41778) or quinoline (B57606) precursor.

A plausible synthetic approach could involve the direct bromination of 5-methoxyquinoline. The conditions for such a reaction would need to be carefully controlled to achieve the desired dibromination at the C4 and C8 positions. The electron-donating methoxy (B1213986) group at C5 would activate the ring towards electrophilic substitution, but directing the bromination specifically to C4 and C8 might require specific reagents and conditions to overcome other potentially reactive sites.

Alternatively, a multi-step synthesis could be envisioned starting from a pre-functionalized aniline. For example, the cyclization of an appropriately substituted aniline with a suitable three-carbon unit, a common strategy for quinoline synthesis, could be employed. rroij.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇Br₂NO
Molecular Weight 316.98 g/mol
IUPAC Name This compound
InChI Key WMNDQHFHVXYHJT-UHFFFAOYSA-N

Characterization of this compound would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons would appear as distinct signals in the downfield region. The methoxy group protons would be a singlet, likely around 4.0 ppm. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
¹³C NMR The spectrum would show ten distinct carbon signals. The carbon attached to the methoxy group would be in the typical range for an ether. The carbons attached to the bromine atoms would be shifted downfield.
Mass Spectrometry The molecular ion peak would be observed at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms.
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Br stretching would be expected.

Reactivity and Derivatization Strategies of 4,8 Dibromo 5 Methoxyquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

The bromine atoms on the quinoline (B57606) core are amenable to a range of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. evitachem.com These reactions are fundamental for elaborating the quinoline structure and synthesizing complex derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation with Aryl/Vinyl/Alkenyl Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.orgmychemblog.comresearchgate.net This reaction is highly effective for creating biaryl structures, conjugated styrenes, and olefins. mychemblog.com In the context of 4,8-dibromo-5-methoxyquinoline, the bromine atoms can be selectively coupled with various aryl, vinyl, or alkenyl boronic acids. evitachem.com

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmychemblog.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. nih.govrsc.org

Reaction Conditions: Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water. mychemblog.comnih.govrsc.org

Site Selectivity: In dihalogenated systems like this compound, the relative reactivity of the bromine atoms can sometimes be controlled to achieve site-selective coupling. rsc.org This selectivity is influenced by electronic and steric factors. The bromine at the 4-position is generally more reactive towards oxidative addition than the one at the 8-position due to the electronic influence of the quinoline nitrogen.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

ReactantCoupling PartnerCatalyst/BaseProductYield
This compoundArylboronic acidPd(PPh₃)₄/Na₂CO₃4-Aryl-8-bromo-5-methoxyquinolineModerate to high
This compoundVinylboronic acidPdCl₂(dppf)/K₂CO₃4-Vinyl-8-bromo-5-methoxyquinolineGood

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. lucp.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. ajouronline.comorgsyn.org It provides a direct route to alkynyl-substituted quinolines.

The reaction mechanism is thought to involve a palladium catalytic cycle similar to other cross-coupling reactions, with the copper co-catalyst facilitating the formation of a copper(I) acetylide intermediate. lucp.net However, copper-free Sonogashira coupling protocols have also been developed. nih.govnih.gov

Reaction Conditions: Classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine) in a suitable solvent like THF or DMF. orgsyn.orgnih.gov

Applications: This method allows for the introduction of various alkyne groups onto the quinoline scaffold, which can then be further elaborated. For instance, the resulting alkynes can participate in click chemistry reactions or be converted into other functional groups. scholaris.ca

Buchwald-Hartwig Amination for Selective C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgambeed.com

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the aryl amine product. libretexts.orgscienceopen.com The choice of phosphine (B1218219) ligand is critical for the success of the reaction. wikipedia.orguwindsor.ca

Reaction Conditions: The reaction is typically carried out using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, P(t-Bu)₃), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an aprotic solvent like toluene or dioxane. libretexts.orguwindsor.ca

Selectivity: Similar to Suzuki coupling, achieving site-selectivity in the amination of this compound can be a challenge, but can sometimes be controlled by careful selection of reaction conditions and ligands.

Table 2: Buchwald-Hartwig Amination of Brominated Quinolines

SubstrateAmineCatalyst/Ligand/BaseProductYield
6,7-Dibromo-5,8-quinolinequinoneAniline (B41778)Pd(OAc)₂/BINAP/NaOt-Bu6-Anilino-7-bromo-5,8-quinolinequinoneExcellent scienceopen.com
This compoundPrimary/Secondary AminePd₂(dba)₃/Xantphos/Cs₂CO₃4-Amino-8-bromo-5-methoxyquinolineExpected good

Other Palladium and Copper-Mediated Coupling Reactions

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other palladium- and copper-mediated couplings are relevant for the derivatization of this compound. For example, copper-catalyzed Ullmann-type reactions can be used for C-N and C-O bond formation, although they often require harsher conditions than their palladium-catalyzed counterparts. acs.orgresearchgate.net Nickel-catalyzed couplings are also emerging as a viable alternative for certain transformations. nih.govmdpi.com

Nucleophilic Aromatic Substitution of Halogen and Methoxy (B1213986) Groups

Nucleophilic aromatic substitution (SNA_r) offers another pathway for functionalizing this compound. In this reaction, a nucleophile replaces a leaving group (in this case, a bromide or the methoxy group) on the aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

The quinoline nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 4-position. The nitro group, if present, is a strong activating group for S_NAr reactions. wiley.com

Reactivity of Halogens: The bromine atom at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 8-position due to its proximity to the electron-withdrawing quinoline nitrogen.

Reactivity of the Methoxy Group: The methoxy group is generally a poor leaving group in S_NAr reactions. However, under harsh conditions or with specific activating groups, it can be displaced. In some cases, demethylation to the corresponding 8-hydroxyquinoline (B1678124) derivative can occur. wiley.com

Organometallic Transformations and Metal-Halogen Exchange Reactions

Metal-halogen exchange reactions provide a powerful method for converting the C-Br bonds into C-metal bonds, which can then be reacted with various electrophiles. researchgate.net The most common of these is the lithium-bromine exchange.

Lithium-Bromine Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can result in the exchange of one or both bromine atoms for lithium. tubitak.gov.truni-muenchen.de The resulting organolithium species are highly reactive nucleophiles that can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to introduce a wide range of functional groups. tubitak.gov.tr

Regioselectivity: The regioselectivity of the lithium-bromine exchange can often be controlled by the reaction temperature and stoichiometry of the organolithium reagent. The bromine at the 4-position is typically more reactive. researchgate.net

Following a comprehensive review of scientific literature, it has been determined that there is a notable lack of specific published research detailing the functional group interconversions and advanced chemical modifications for the compound This compound . While extensive data exists on the reactivity of various other dibromoquinoline isomers, such as 5,7-dibromo-, 6,8-dibromo-, and 3,6-dibromoquinolines, these findings cannot be directly extrapolated to the 4,8-dibromo isomer due to the unique electronic and steric influences of the substituent positions.

The reactivity of haloquinolines is highly dependent on the precise location of the halogen atoms and other functional groups on the bicyclic ring system. For instance, the bromine atom at C-4 is situated on the pyridine (B92270) ring, influencing its susceptibility to nucleophilic substitution, while the bromine at C-8 is on the benzene (B151609) ring, affecting its participation in different reaction types like metal-catalyzed cross-coupling. The methoxy group at C-5 further modulates the electron density and steric environment of the entire molecule.

Without specific experimental data for this compound, a scientifically accurate and authoritative article on its derivatization strategies cannot be generated at this time. Further empirical studies are required to elucidate the reactivity of this particular compound in reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and other functional group interconversions.

Table of Compounds

Advanced Spectroscopic and Structural Elucidation of 4,8 Dibromo 5 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination.wiley.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the intricate structures of organic molecules in solution. omicsonline.orguncw.edu For compounds such as 4,8-Dibromo-5-methoxyquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework. wiley.comnih.gov

Application of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment.wiley.comnih.gov

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in derivatives like 5,7-dibromo-8-methoxyquinoline (B102607), the ¹H NMR spectrum clearly shows signals corresponding to the aromatic protons and the methoxy (B1213986) group. iucr.orgacgpubs.org The chemical shifts (δ) and coupling constants (J) provide crucial information about the electronic environment and the proximity of neighboring protons. For example, the doublet of doublets observed for specific protons can help in assigning their positions on the quinoline (B57606) ring. acgpubs.org Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. iucr.orgacgpubs.org

To establish the precise connectivity between atoms, 2D NMR techniques are indispensable. omicsonline.orgscience.gov

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. This is particularly useful for identifying adjacent protons on the quinoline ring. omicsonline.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of a proton to its attached carbon. science.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in piecing together the entire carbon skeleton and confirming the placement of substituents like the bromo and methoxy groups. science.govmdpi.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. omicsonline.orgresearchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. researchgate.net

For instance, the structure of 3,5,6,7-tetrabromo-8-methoxyquinoline was unequivocally confirmed using a combination of 1D and 2D NMR techniques, including HETCOR (an older version of HSQC/HMQC). wiley.com

Table 1: Representative ¹H and ¹³C NMR Data for Brominated Methoxyquinoline Derivatives

CompoundProton (Position)¹H Chemical Shift (ppm)Carbon (Position)¹³C Chemical Shift (ppm)Reference
5-Bromo-8-methoxyquinolineH-28.89-8.91 (dd)C-8a140.8 acgpubs.org
H-48.43 (dd)C-4a128.1 acgpubs.org
H-37.49 (dd)OCH₃56.2 acgpubs.org
5,7-Dibromo-8-methoxyquinolineH-29.00 (dd)C-8153.3 iucr.orgacgpubs.org
H-48.52 (dd)C-2150.9 iucr.orgacgpubs.org
H-68.02 (s)OCH₃62.1 iucr.orgacgpubs.org
3,5-Dibromo-6,8-dimethoxyquinolineH-28.78 (d)-- gelisim.edu.tr
H-48.68 (d)-- gelisim.edu.tr
H-76.89 (s)-- gelisim.edu.tr

Note: Chemical shifts are typically reported relative to a standard reference (e.g., TMS) and can vary slightly depending on the solvent and concentration.

Variable-Temperature NMR for Conformational Equilibrium Analysis

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of 5,7-dibromo-8-methoxyquinoline has been determined, revealing important structural features. iucr.orgiucr.orgresearchgate.net

For 4-bromo-8-methoxyquinoline, X-ray analysis showed that the non-hydrogen atoms are essentially coplanar and that molecules are linked by weak intermolecular C—H⋯π(arene) interactions, forming one-dimensional chains. nih.gov

Table 2: Selected Crystallographic Data for Brominated Methoxyquinoline Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-Bromo-8-methoxyquinolineOrthorhombicPca2₁C—H⋯π(arene) nih.gov
5,7-Dibromo-8-methoxyquinolineMonoclinicP2₁/cC—H⋯O hydrogen bonds, π–π stacking iucr.orgiucr.orgresearchgate.net

High-Resolution Mass Spectrometry for Precise Elemental Composition.mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule. mdpi.comumb.edu Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, confirming that the synthesized compound has the expected atomic makeup. For example, the HRMS data for 6,8-dibromo-2-(4-fluorophenyl)quinolin-4(1H)-one, a related derivative, was used to confirm its molecular formula. mdpi.com This technique is essential for verifying the identity of newly synthesized compounds and ensuring their purity.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond and Functional Group Identification and Analysis.thermofisher.comresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and specific chemical bonds present in a molecule. thermofisher.comresearchgate.net These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum shows absorption bands corresponding to different vibrational modes. For brominated methoxyquinolines, FT-IR spectra would typically show characteristic peaks for C-H stretching and bending in the aromatic ring, C-O stretching of the methoxy group, and vibrations associated with the C-Br bonds. iucr.orgacgpubs.orggelisim.edu.tr

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). thermofisher.com While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For quinoline derivatives, Raman spectroscopy can provide additional details about the vibrations of the aromatic ring system. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Brominated Methoxyquinoline Derivatives

Functional Group/BondTypical Wavenumber Range (cm⁻¹)Reference
Aromatic C-H Stretch3100 - 3000 gelisim.edu.tr
Aliphatic C-H Stretch (Methoxy)2950 - 2850 iucr.orgacgpubs.org
C=C and C=N Ring Stretching1600 - 1450 iucr.orgacgpubs.org
C-O Stretch (Aryl Ether)1275 - 1200 gelisim.edu.tr
C-Br Stretch600 - 500-

Note: The exact positions of absorption bands can be influenced by the specific substitution pattern and intermolecular interactions.

Photophysical Characterization for Optoelectronic Properties Investigation (e.g., UV-Vis Absorption, Fluorescence).nih.govacs.org

The study of the photophysical properties of this compound and its derivatives is crucial for understanding their potential in optoelectronic applications. nih.govacs.org UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are the primary techniques used for this purpose. scielo.br

UV-Vis Absorption Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum reveals the electronic transitions within the molecule. For conjugated aromatic systems like quinolines, these spectra typically show intense absorption bands corresponding to π–π* transitions. mdpi.comtandfonline.com The position and intensity of these bands can be influenced by the substituents on the quinoline ring.

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has been excited to a higher electronic state. rsc.org The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield (the efficiency of the fluorescence process) are key parameters that characterize the emissive properties of a compound. rsc.org The fluorescence of quinoline derivatives can be highly sensitive to their chemical structure and environment. acs.org

Studies on related 2-aryl-6,8-dibromo-4-methoxyquinolines have shown that these compounds absorb in the 310–390 nm range, with the absorption bands attributed to π–π* transitions within the conjugated quinoline system. mdpi.com The fluorescence properties of these and other quinoline derivatives are also actively investigated, as they can be tuned by altering the substituents on the aromatic core. nih.govrsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sci-hub.senumberanalytics.com For this compound, DFT calculations, often utilizing the B3LYP hybrid functional with basis sets such as 6-311++G(d,p), are instrumental in exploring the link between its geometric and electronic properties. sci-hub.semdpi.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule by minimizing its energy. qcware.commdpi.com This process involves adjusting atomic positions to find the lowest energy structure on the potential energy surface. qcware.com For quinoline derivatives, DFT methods are employed to obtain optimized geometric parameters, including bond lengths and angles. cellmolbiol.orgresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape, which is crucial for understanding its reactivity and interactions. The analysis of the electronic structure reveals the distribution of electrons within the molecule, offering insights into its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. numberanalytics.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. sci-hub.seajchem-a.com A smaller energy gap suggests higher reactivity. sci-hub.se For quinoline derivatives, FMO analysis helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters
ParameterDescription
HOMOHighest Occupied Molecular Orbital energy; indicates electron-donating ability.
LUMOLowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; a smaller gap suggests higher reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. sci-hub.se For instance, the Gauge-Independent Atomic Orbital (GIAO) method is often used to estimate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra. most.gov.bd

Similarly, vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net It's common for calculated vibrational frequencies to be scaled to better match experimental values. cellmolbiol.org For example, frequencies calculated at the B3LYP/6-311++G(d,p) level might be scaled by factors like 0.8821 for wavenumbers below 1700 cm⁻¹ and 0.9811 for those above. cellmolbiol.org These computational analyses aid in the detailed assignment of vibrational modes. cellmolbiol.org

Table 2: Predicted Spectroscopic Data
Spectroscopic TechniquePredicted ParametersComputational Method
NMR¹H and ¹³C Chemical ShiftsGIAO
FT-IR/RamanVibrational FrequenciesDFT (e.g., B3LYP/6-311++G(d,p))

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com Green areas denote regions of near-zero potential. wolfram.com By analyzing the MEP map of this compound, researchers can predict how it will interact with other molecules and identify its reactive sites. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods are crucial for investigating and establishing reasonable mechanisms for chemical reactions. scispace.com For reactions involving quinoline synthesis, such as the Skraup synthesis, computational studies can help to understand the annulation of anilines with reactants like acrolein. scispace.com While the initial step of acid-mediated dehydration of glycerol (B35011) to acrolein is generally accepted, the subsequent steps of the reaction mechanism have been a subject of investigation. scispace.com Computational modeling can provide insights into the transition states and intermediates involved, helping to elucidate the complete reaction pathway. For bromination reactions of quinoline derivatives, computational studies can explain the regioselectivity observed, for example, why bromination occurs at specific positions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. semanticscholar.orgjinr.ru By simulating the motion of atoms and molecules, MD can reveal how a molecule like this compound might change its shape and interact with its environment, such as solvent molecules or biological targets. uib.noplos.org This is particularly important for understanding how the compound might bind to a receptor or enzyme. volkamerlab.org The analysis of MD trajectories can identify stable conformations and the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the molecule's behavior. plos.orgvolkamerlab.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Assessment

No published studies were found that have performed NBO analysis on this compound. This type of analysis is crucial for understanding the interactions between electron donor and acceptor orbitals, which provides insight into the molecule's stability arising from hyperconjugation and charge delocalization. Without such research, it is not possible to report on the specific stabilization energies or the nature of intramolecular charge transfer within the molecule.

Solvation Model-Based Studies (e.g., PCM, SMD) for Solvent Effects

Similarly, there is no available research detailing the use of solvation models to investigate the behavior of this compound in different solvents. These computational methods are essential for predicting how the solvent environment influences the compound's conformational stability, reactivity, and electronic properties. The absence of such studies means that no data on solvent-induced changes to its molecular structure or energetics can be presented.

Due to the absence of specific research on these computational aspects of this compound, a scientifically accurate and detailed article on these topics cannot be constructed at this time.

Conclusion

Retrosynthetic Analysis and Strategic Precursor Selection

The design of a synthetic route to this compound necessitates a careful retrosynthetic analysis to identify key precursors. This process involves mentally deconstructing the target molecule to reveal simpler, more readily available starting materials.

Synthesis from Substituted Anilines via Cyclization Reactions

A primary strategy for constructing the quinoline ring system involves the cyclization of substituted anilines. Classic methods like the Skraup and Doebner-von Miller reactions are foundational in this approach. wikipedia.org

The Skraup synthesis, for instance, involves reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form the quinoline core. wikipedia.orggoogle.com For the synthesis of a methoxy-substituted quinoline, a methoxy-substituted aniline would be the logical starting material. For example, 6-methoxyquinoline (B18371) can be synthesized from the corresponding aniline derivative using the Skraup method. nbinno.com A modification of this approach could theoretically start with a bromo-methoxy aniline to build the dibromo-methoxyquinoline skeleton in a more direct fashion. One patented method describes the synthesis of 7-bromo-5-methoxyquinoline (B1376925) from 3-bromo-5-methoxyaniline (B176949) via a Skraup condensation. google.com

Another versatile method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction allows for the synthesis of a variety of substituted quinolines under mild conditions. nih.gov By choosing an appropriately substituted N-(2-alkynyl)aniline, one could construct the desired quinoline core. The reaction proceeds through the coordination of an electrophile (like iodine or bromine) to the alkyne, followed by intramolecular attack of the aniline ring and subsequent oxidation to the quinoline. nih.govacs.org

Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes also provide a metal- and solvent-free route to quinoline derivatives. rsc.org These reactions tolerate a range of functional groups on the benzene (B151609) ring, including methoxy and bromo groups. rsc.org

Preparation from Tetrahydroquinoline Intermediates

An alternative and often advantageous approach involves the synthesis and subsequent dehydrogenation of a tetrahydroquinoline intermediate. nih.govrsc.org This strategy can offer better control over substitution patterns and milder reaction conditions for the final aromatization step.

The synthesis of tetrahydroquinolines can be achieved through various methods, including the reduction of quinolines or via cyclization reactions. rsc.org For instance, N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines can be prepared by the reduction of the corresponding quinolines followed by protection of the nitrogen atom. rsc.org Visible light-mediated cyclization of 2-vinylanilines with conjugated aldehydes is another modern and efficient method for accessing highly substituted tetrahydroquinolines. nih.gov

Once the desired substituted tetrahydroquinoline is obtained, it can be dehydrogenated to the corresponding quinoline. nih.govrsc.org This can be achieved using various oxidizing agents. A particularly efficient method is the use of N-bromosuccinimide (NBS), which can effect both bromination and dehydrogenation in a one-pot reaction. nih.govrsc.orgsmolecule.comnih.gov

Regioselective Bromination Approaches

The introduction of bromine atoms at specific positions on the quinoline ring is a critical step in the synthesis of this compound. The directing effects of the existing methoxy group and the nitrogen atom of the quinoline ring play a crucial role in determining the outcome of the bromination reaction.

Direct Bromination of Methoxyquinolines: Mechanisms and Selectivity Control

Direct bromination of methoxyquinolines is a common method for introducing bromine substituents. The methoxy group is an activating, ortho-, para-directing group, which influences the position of electrophilic attack.

The bromination of 8-methoxyquinoline (B1362559) has been shown to be regioselective, with bromination occurring at the C-5 position. acgpubs.org However, achieving dibromination at specific positions can be challenging and may lead to mixtures of products. For instance, the direct bromination of 8-methoxyquinoline with two equivalents of bromine did not yield 5,7-dibromo-8-methoxyquinoline (B102607); instead, a mixture was obtained with excess bromine. acgpubs.org In contrast, the bromination of 6-methoxyquinoline can produce 5-bromo-6-methoxyquinoline. gelisim.edu.tr

The control of regioselectivity in the direct halogenation of substituted quinolines can be difficult, often resulting in poor selectivity and over-halogenation. gelisim.edu.tr

Bromination Assisted by Directing Groups and N-Oxidation Strategies

To overcome the challenges of regioselectivity in direct bromination, chemists employ strategies that utilize directing groups and N-oxidation.

The quinoline nitrogen can be converted to an N-oxide, which alters the electronic properties of the ring and can direct incoming electrophiles. The N-oxide group can facilitate functionalization at the C2 and C8 positions. sioc-journal.cnresearchgate.net Rhodium-catalyzed C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS) has been reported. researchgate.netmdpi.com This method provides a regioselective route to 8-bromoquinolines.

The 8-aminoquinoline (B160924) moiety is another powerful directing group that can be used to control the regioselectivity of C-H functionalization reactions. rsc.orgrsc.org While not directly applicable to the synthesis of this compound without further modification, it highlights the principle of using a coordinating group to direct a metal catalyst to a specific C-H bond.

One-Pot Bromination-Dehydrogenation Sequences

A highly efficient and atom-economical approach for the synthesis of polybromoquinolines involves the one-pot bromination and dehydrogenation of tetrahydroquinoline precursors. nih.govrsc.orgresearchgate.net This method utilizes N-bromosuccinimide (NBS) as both the brominating agent and the oxidant for the dehydrogenation step. nih.govrsc.orgrsc.org

This cascade reaction proceeds under mild, metal-free conditions and tolerates a variety of functional groups. nih.govrsc.org The mechanism is believed to involve an initial electrophilic bromination of the electron-rich aromatic ring of the tetrahydroquinoline, followed by a radical-mediated dehydrogenation to afford the aromatic bromoquinoline. nih.govrsc.org This one-pot procedure offers a practical and efficient route to functionalized bromoquinolines. nih.govrsc.org For example, this method has been successfully applied to synthesize various polybromoquinolines in moderate to high yields. nih.govrsc.orgnih.gov

Table 1: Summary of Synthetic Reactions for Quinolines

Reaction NamePrecursorsReagents/ConditionsProduct Type
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Quinoline
Electrophilic Cyclization N-(2-Alkynyl)anilineI₂, ICl, Br₂3-Haloquinoline
Brønsted Acid-Catalyzed Cyclization N-Alkyl aniline, Alkyne/AlkeneBrønsted acid, O₂Substituted Quinoline
One-Pot Bromination-Dehydrogenation TetrahydroquinolineNBSBromoquinoline
Direct Bromination MethoxyquinolineBr₂Bromo-methoxyquinoline
N-Oxide-Assisted Bromination Quinoline N-oxideNBS, Rh catalyst8-Bromoquinoline

Introduction of the Methoxy Group via Nucleophilic Substitution

The introduction of a methoxy group onto a quinoline scaffold, particularly one already bearing halogen substituents, is frequently accomplished via a nucleophilic substitution reaction. A common and effective strategy involves the O-methylation of a corresponding hydroxyquinoline precursor. This transformation typically follows the principles of the Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide, which then attacks a methylating agent.

In a closely related synthesis, that of 5,7-dibromo-8-methoxyquinoline, the precursor 5,7-dibromo-8-hydroxyquinoline is treated with a methylating agent in the presence of a base. iucr.org This method serves as a direct analogue for the potential synthesis of this compound from 4,8-dibromo-5-hydroxyquinoline. The hydroxyl group at the C-5 position would be converted into a methoxy group.

Common reagents for this transformation include dimethyl sulfate (B86663) (Me₂SO₄) or methyl iodide (CH₃I) as the source of the methyl group, and a base such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) to deprotonate the precursor. iucr.orgresearchgate.net The reaction is often carried out in a polar solvent, such as water or dimethylformamide (DMF). iucr.orgresearchgate.net

For instance, the synthesis of 5,7-dibromo-8-methoxyquinoline was achieved by adding dimethyl sulfate dropwise to a solution of 5,7-dibromo-8-hydroxyquinoline and sodium hydroxide in water. iucr.org The mixture was heated to facilitate the reaction, yielding the desired methoxylated product after workup and purification. iucr.org This nucleophilic substitution on the oxygen atom is a crucial step for installing the methoxy moiety.

Table 1: Representative Conditions for Methoxylation of Dihalo-hydroxyquinolines via Nucleophilic Substitution

Precursor Methylating Agent Base Solvent Temperature Yield Reference
5,7-Dibromo-8-hydroxyquinoline Dimethyl Sulfate (Me₂SO₄) Sodium Hydroxide (NaOH) Water 70-80 °C 95% iucr.org
5,7-Dibromo-8-hydroxyquinoline Methyl Iodide or Dimethyl Sulfate Sodium Hydroxide (NaOH) Polar Aprotic Solvent 50-60 °C 75-80%
8-Hydroxyquinoline (B1678124) Not Specified Sodium Hydride (NaH) DMF Not Specified High researchgate.net

This table is illustrative of typical conditions for analogous compounds, as direct synthetic data for this compound is not detailed in the provided search results.

The reactivity of halogen atoms on the quinoline ring also allows for nucleophilic substitution, although this typically requires more forcing conditions compared to O-methylation. The chlorine atoms in compounds like 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) can be substituted by nucleophiles, demonstrating the feasibility of such reactions on the quinoline core.

Green Chemistry and Sustainable Synthetic Protocols for Dibromomethoxyquinolines

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. nih.gov While specific green protocols for this compound are not extensively documented, general sustainable strategies for quinoline synthesis can be adapted.

Key green chemistry approaches relevant to quinoline synthesis include:

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. scispace.com For quinoline synthesis, this includes employing earth-abundant, non-toxic metal catalysts such as manganese, chromium, copper, and nickel. rsc.orgrsc.orgacs.orgnih.govorganic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Acceptorless dehydrogenative coupling reactions are a prime example, forming quinolines from 2-aminobenzyl alcohols and secondary alcohols while releasing only water and hydrogen gas as by-products. rsc.orgacs.orgnih.gov

Safer Solvents and Auxiliaries: The use of benign solvents like water or recyclable ionic liquids can significantly reduce the environmental impact of a synthesis. nih.govrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, for example through visible-light-mediated photocatalysis, reduces energy consumption. organic-chemistry.org The use of a nontoxic and inexpensive titanium dioxide catalyst with oxygen as a green oxidant exemplifies this approach. organic-chemistry.org

A potential sustainable route to a dibromomethoxyquinoline could involve the catalytic cyclization of a suitably substituted 2-aminobenzyl alcohol with a ketone or secondary alcohol. This would align with the principles of atom economy and catalysis. For example, manganese PNP pincer complexes have been used to catalyze the synthesis of various substituted quinolines with high atom efficiency. acs.orgnih.gov

The efficiency and environmental impact of a synthetic process can be quantified using metrics like the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. acsgcipr.org Adopting greener synthetic strategies helps to lower the PMI, indicating a more sustainable process. acsgcipr.org

Table 2: Comparison of Sustainable Synthetic Strategies for Quinolines

Strategy Catalyst/Reagent Key Advantages By-products Reference
Acceptorless Dehydrogenative Coupling Chromium (CrCl₂) or Manganese (Mn-PNP) High atom economy, use of earth-abundant metals Water, Hydrogen rsc.orgacs.orgnih.gov
One-Pot Oxidation/Annulation Copper catalyst, Glucose-based ionic liquids Operational simplicity, recyclable catalyst/solvent system Water rsc.org
Visible-Light Photocatalysis Titanium Dioxide (TiO₂) Uses light as energy source, oxygen as green oxidant Water organic-chemistry.org
Nickel-Catalyzed Dehydrogenation/Condensation Nickel catalyst Broad substrate scope (primary/secondary alcohols and ketones) Water, Hydrogen organic-chemistry.org

This table outlines general green methodologies for quinoline synthesis that could be adapted for halogenated derivatives.

By integrating these sustainable methodologies, the synthesis of complex molecules like this compound can be approached in a more environmentally responsible manner, minimizing waste and energy consumption while ensuring high efficiency.

Applications As a Synthetic Building Block in Advanced Chemical Sciences

Precursors for Complex Heterocyclic Architectures and Polyfunctionalized Systems

The dibrominated nature of 4,8-dibromo-5-methoxyquinoline makes it an exceptionally valuable precursor for constructing elaborate chemical structures. The bromine atoms serve as versatile synthetic handles for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.govorganic-chemistry.org These reactions allow for the introduction of aryl, heteroaryl, alkyl, and vinyl groups, systematically building molecular complexity. researchgate.net

Research on analogous dibromoquinolines demonstrates the potential for regioselective functionalization. For instance, studies on 2,4- and 3,4-dibromoquinolines have shown that one bromine atom can be selectively reacted over the other by carefully choosing the reaction conditions (catalyst, base, and solvent). nih.gov The C4-bromo position in the pyridine (B92270) ring of the quinoline (B57606) is often more reactive in Suzuki couplings than bromines on the benzene (B151609) ring. vulcanchem.com This differential reactivity in this compound would allow for a stepwise, controlled introduction of different substituents at the C4 and C8 positions, leading to asymmetrically substituted quinolines that are otherwise difficult to access.

Furthermore, the bromine atoms can be replaced through nucleophilic aromatic substitution (SNAr) reactions, especially when activated by other functional groups, or via lithium-halogen exchange to generate organolithium intermediates. wiley.comtubitak.gov.tr These intermediates can then be trapped with a wide range of electrophiles to install diverse functionalities like cyano, trimethylsilyl, or formyl groups. tubitak.gov.tr This capability to undergo sequential and varied transformations makes this compound a key starting material for producing polyfunctionalized quinoline systems with tailored electronic and steric properties. wiley.comnih.gov

Scaffold for Medicinal Chemistry Research (Focused on Synthesis and Design)

The quinoline ring is a well-established pharmacophore found in numerous approved drugs, including antimalarial, anticancer, and antiviral agents. nih.govrsc.orgnih.gov The ability to precisely modify this core structure is fundamental to modern drug discovery.

This compound serves as an ideal scaffold for the synthesis of novel, pharmacologically relevant molecules. The bromine atoms are key gateways for introducing diversity. Through palladium-catalyzed cross-coupling reactions, a wide array of chemical moieties can be attached to the quinoline core. For example, coupling with various (hetero)arylboronic acids can generate biaryl structures, a common motif in pharmacologically active compounds. researchgate.net Similarly, Buchwald-Hartwig amination can be used to introduce amine functionalities, which are crucial for modulating properties like solubility and receptor binding.

The synthesis of such derivatives is often planned to explore specific biological targets. For instance, substituted quinolines have been investigated as inhibitors of enzymes like topoisomerase and protein kinases, which are critical in cancer progression. wiley.com The 5-methoxy group also plays a role, influencing the electronic nature of the quinoline ring and potentially participating in hydrogen bonding with biological targets. nih.gov The versatility of this compound allows synthetic chemists to systematically generate libraries of compounds where substituents at positions 4 and 8 are varied, facilitating the search for new therapeutic agents. google.com

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. From a synthetic standpoint, this compound is a powerful tool for conducting detailed SAR analyses. The presence of two distinct bromine atoms allows chemists to systematically probe the importance of substitution at both the pyridine (C4) and benzene (C8) rings of the quinoline nucleus.

Design and Synthesis of Novel Pharmacologically Relevant Quinolone Derivatives

Development of Ligands for Coordination Chemistry

Quinoline and its derivatives are effective ligands for a wide range of metal ions due to the coordinating ability of the ring nitrogen. The strategic introduction of additional donor atoms can transform simple quinolines into powerful multidentate or pincer-type ligands for catalysis and materials science. researchgate.net

This compound is an excellent starting point for designing such sophisticated ligands. The bromine atoms can be replaced with phosphorus-, nitrogen-, or sulfur-containing groups via cross-coupling or SNAr reactions. For example, a Stille coupling of 2,8-dibromoquinoline (B1372101) with 2-(tributylstannyl)pyridine, followed by reaction with a phosphine (B1218219), has been used to create a tridentate NNP-pincer ligand. frontiersin.orgolemiss.edu A similar strategy applied to this compound could yield novel ligand architectures. The methoxy (B1213986) group at C5 could also participate in metal coordination, potentially influencing the geometry and electronic properties of the resulting metal complex. The ability to functionalize both the C4 and C8 positions allows for the creation of "pincer" ligands that can bind a metal center in a rigid, well-defined geometry, which is highly desirable for creating stable and selective catalysts.

Building Block for Advanced Materials (e.g., Semiconducting Polymers, Optoelectronic Systems)

Quinoline derivatives are increasingly used as building blocks for organic electronic materials due to their inherent electron-deficient nature, good thermal stability, and tunable photophysical properties. researchgate.netscielo.br They have been incorporated into materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and photovoltaics. osti.govresearchgate.netnih.gov

As a dibrominated monomer, this compound is well-suited for synthesizing conjugated polymers through step-growth polymerization methods like Suzuki or Stille polycondensation. chemrxiv.org In these reactions, the dibromoquinoline would be reacted with a co-monomer containing two boronic acid (or ester) or stannane (B1208499) groups. This process creates an alternating copolymer chain where the quinoline unit is a key part of the conjugated backbone.

The electronic properties of the resulting polymer can be tuned by the choice of the co-monomer and the substituents on the quinoline itself. The electron-withdrawing quinoline unit can be paired with an electron-donating co-monomer to create a donor-acceptor polymer, a design principle often used to achieve low band gaps and desirable optical absorption and emission properties. nih.gov The methoxy group at the C5 position further modifies the electronic character of the quinoline unit. The ability to create such tailored polymeric materials makes this compound a valuable precursor for developing next-generation organic semiconductors and optoelectronic systems. rsc.org

Interactive Data Table: Potential Synthetic Transformations

Reaction TypeReagents/CatalystsPotential Product TypeApplication Area
Suzuki CouplingAryl/Heteroarylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)4-Aryl-8-bromo- or 4,8-Diaryl-5-methoxyquinolineMedicinal Chemistry, Advanced Materials
Stille CouplingOrganostannane (e.g., R-SnBu₃), Pd catalyst4-Substituted-8-bromo- or 4,8-Disubstituted-5-methoxyquinolineComplex Synthesis, Ligand Design
Buchwald-Hartwig AminationAmine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOᵗBu)4-Amino-8-bromo- or 4,8-Diamino-5-methoxyquinolineMedicinal Chemistry
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., NaOMe, R₂NH)4-Substituted quinolineComplex Synthesis
Lithium-Halogen Exchangen-BuLi, followed by electrophile (e.g., DMF, (CH₃)₂S₂)4-Formyl- or 4-Methylthio-8-bromo-5-methoxyquinolineComplex Synthesis

Future Perspectives and Emerging Research Directions

Development of Highly Regioselective and Efficient Synthetic Protocols

There is no published information on the development of regioselective synthetic protocols specifically for 4,8-Dibromo-5-methoxyquinoline. General methods for quinoline (B57606) bromination often result in mixtures of isomers, and achieving high regioselectivity is a common challenge that requires dedicated study. gelisim.edu.tr

Exploration of Undiscovered Reactivity Pathways and Catalytic Systems

Without the compound being synthesized and characterized, its reactivity pathways remain unexplored. Research on related bromoquinolines often focuses on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), but no such studies have been reported for the 4,8-dibromo-5-methoxy isomer. researchgate.netnih.gov

Integration of Advanced Computational Modeling for Rational Design in Materials and Biomedical Applications

Computational studies, such as Density Functional Theory (DFT) calculations, are frequently used to predict the properties and reactivity of quinoline derivatives. researchgate.net However, no computational models or simulations specifically for this compound are available in the literature.

Scalable Synthesis and Flow Chemistry Applications for Production of Derivatives

Flow chemistry is an emerging technology for the safe and scalable production of chemical compounds, including various quinoline derivatives. numberanalytics.comresearchgate.net There are no reports of its application to the synthesis of this compound or its derivatives.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4,8-Dibromo-5-methoxyquinoline, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves bromination of 5-methoxyquinoline using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). Key steps include:

Dissolving 5-methoxyquinoline in a non-polar solvent (e.g., dichloromethane or CCl₄).

Slow addition of bromine at 0–5°C to minimize side reactions like over-bromination.

Monitoring reaction progress via TLC or HPLC to ensure regioselectivity at the 4,8-positions.

Purification via column chromatography or recrystallization.

  • Optimization : Yield improvements require precise stoichiometry (2.2–2.5 eq Br₂) and inert atmospheres to prevent oxidation. Reaction temperature should not exceed 25°C to avoid ring degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons near δ 7.5–8.5 ppm. Bromine’s deshielding effect shifts adjacent carbons upfield.
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 316.91 (C₁₀H₇Br₂NO⁺) and isotopic patterns confirming two bromine atoms.
  • IR Spectroscopy : Confirm methoxy C-O stretching at ~1250 cm⁻¹ and aromatic C-Br stretches at 550–650 cm⁻¹.
  • X-ray Crystallography : Resolve regiochemistry of bromine substitution and confirm planarity of the quinoline ring .

Q. What are the critical considerations for ensuring the stability of this compound during storage and experimental procedures?

  • Methodological Answer :

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption.
  • Handling : Use anhydrous solvents (e.g., dry DMF or THF) in reactions to avoid hydrolysis of bromine substituents.
  • Degradation Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects decomposition products like de-brominated quinoline derivatives .

Advanced Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in nucleophilic substitution reactions compared to other brominated quinolines?

  • Methodological Answer :

  • Electronic Effects : Bromine at the 4-position is meta-directing, while the 8-position is para-directing. This creates distinct electron-deficient regions, favoring nucleophilic attack at the 4-position.
  • Steric Effects : The methoxy group at position 5 hinders access to adjacent bromine, reducing substitution rates compared to non-methoxy analogs.
  • Comparative Reactivity : Unlike 4,5-dibromoquinoline (), the 4,8-dibromo derivative shows slower kinetics due to reduced resonance stabilization. Use kinetic studies (e.g., UV-Vis monitoring) to compare activation energies .

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

Purity Validation : Ensure >95% purity via HPLC and elemental analysis to rule out impurities affecting bioactivity.

Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).

Structural Analog Comparison : Test derivatives (e.g., mono-bromo or methoxy-free analogs) to isolate substituent contributions.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from high-throughput vs. low-throughput studies .

Q. In silico approaches for predicting the reactivity and potential applications of this compound in drug discovery: How reliable are current computational models?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts regioselectivity in substitution reactions by calculating Fukui indices for electrophilic attack. Validate with experimental kinetic data.
  • Molecular Docking : Screens against target proteins (e.g., kinases) to identify binding affinities. Cross-check with SPR (Surface Plasmon Resonance) assays for false positives.
  • Limitations : Solvation effects and transition-state barriers are often underestimated. Hybrid QM/MM models improve accuracy but require high computational resources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.